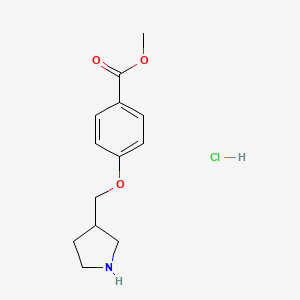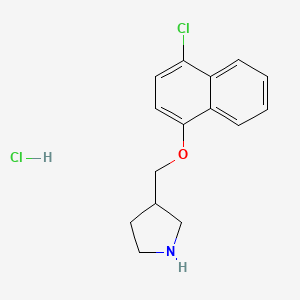
3-(4-Chloro-2-ethylphenoxy)pyrrolidine hydrochloride
Übersicht
Beschreibung
3-(4-Chloro-2-ethylphenoxy)pyrrolidine hydrochloride, commonly referred to as CEPPH, is a chemical compound with the molecular formula C12H17Cl2NO . It has an average mass of 262.176 Da and a monoisotopic mass of 261.068726 Da . This compound has gained attention in various fields of research and industry due to its unique properties.
Molecular Structure Analysis
The molecular structure of 3-(4-Chloro-2-ethylphenoxy)pyrrolidine hydrochloride is characterized by a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-Chloro-2-ethylphenoxy)pyrrolidine hydrochloride include a molecular weight of 262.17 g/mol . Further details about its physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Heterocyclic Molecule Synthesis and Characterization
- A study by Murthy et al. (2017) explored the synthesis of a related heterocyclic molecule, contributing to the field of organic chemistry and potentially impacting drug development and other applications. This research emphasized the synthesis, characterization, and reactivity study of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO), which is structurally similar to 3-(4-Chloro-2-ethylphenoxy)pyrrolidine hydrochloride. Their findings are crucial for understanding the chemical properties and potential applications of such compounds in various scientific fields (Murthy et al., 2017).
Synthesis of Novel Compounds in Organic Chemistry
- Research by Singh et al. (2003) involved the reaction of (2-chloroethyl)pyrrolidine hydrochloride with organotellurium compounds, leading to the synthesis of novel ligands and complexes. This study highlights the versatility and reactivity of chloroethylpyrrolidine compounds, which are structurally related to 3-(4-Chloro-2-ethylphenoxy)pyrrolidine hydrochloride, in forming new chemical entities (Singh et al., 2003).
Role in Synthesizing Agrochemicals or Medicinal Compounds
- Ghelfi et al. (2003) explored the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are useful in preparing agrochemicals or medicinal compounds. This underscores the significance of related pyrrolidine derivatives, such as 3-(4-Chloro-2-ethylphenoxy)pyrrolidine hydrochloride, in the pharmaceutical and agrochemical industries (Ghelfi et al., 2003).
Potential in Non-linear Optics and Drug Development
- The study by Clique et al. (2002) on the synthesis of polysubstituted pyrrolines and pyrrolidines, through a process involving propargylamines, vinyl sulfones (or nitroalkenes), and phenols, demonstrates the potential of such compounds in non-linear optics and drug development. This research provides insights into the broader applications of compounds structurally related to 3-(4-Chloro-2-ethylphenoxy)pyrrolidine hydrochloride (Clique et al., 2002).
Application in Synthesizing Functionalized Pyrrolidines
- Devi and Perumal (2006) conducted research on the synthesis of highly functionalized pyrrolidines, demonstrating the potential of related compounds in creating diverse and functionalized pyrrolidines, which have significant applications in various fields of chemistry and pharmacology (Devi & Perumal, 2006).
Synthesis of Antimicrobial Compounds
- Naganagowda and Petsom (2011) highlighted the synthesis of various 3-substituted quinazolinones, showing the relevance of similar compounds in developing antimicrobial agents. This implies the potential of 3-(4-Chloro-2-ethylphenoxy)pyrrolidine hydrochloride in contributing to the field of antimicrobial drug development (Naganagowda & Petsom, 2011).
Investigations in Organic Chemistry and Medicinal Applications
- The research by Żmigrodzka et al. (2022) on the synthesis of pyrrolidines and their potential in medicine and industry, such as in dyes or agrochemical substances, highlights the broad application scope of related compounds like 3-(4-Chloro-2-ethylphenoxy)pyrrolidine hydrochloride. This study is a testament to the ongoing investigations into the chemistry and applications of pyrrolidines (Żmigrodzka et al., 2022).
Safety And Hazards
Zukünftige Richtungen
Pyrrolidine compounds, including 3-(4-Chloro-2-ethylphenoxy)pyrrolidine hydrochloride, have potential in various fields of research and industry. Their diverse biological activities make them promising candidates for drug discovery . Future research may focus on exploring their therapeutic potential and optimizing their physicochemical parameters for better ADME/Tox results .
Eigenschaften
IUPAC Name |
3-(4-chloro-2-ethylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-2-9-7-10(13)3-4-12(9)15-11-5-6-14-8-11;/h3-4,7,11,14H,2,5-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZQCUWHWBTUTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Cl)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-2-ethylphenoxy)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424543.png)
![3-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424544.png)
![3-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424545.png)
![3-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424546.png)
![3-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424547.png)
![2-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424548.png)
![2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424550.png)
![2-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424551.png)

![4-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424553.png)
![Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1424555.png)
![4-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424559.png)
![3-[(2-Methoxy-4-propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1424562.png)